Cas no 946340-07-4 (N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide)

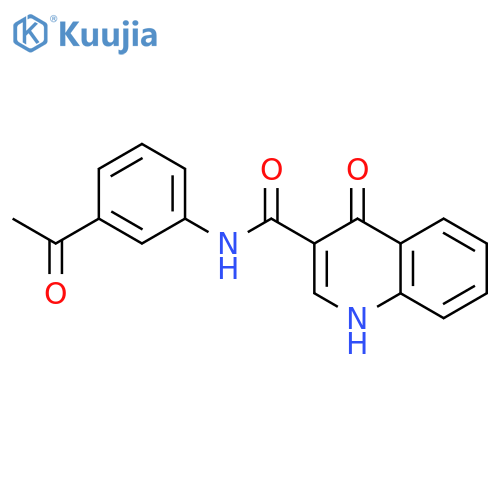

946340-07-4 structure

商品名:N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide

CAS番号:946340-07-4

MF:C18H14N2O3

メガワット:306.315364360809

CID:5429523

N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(3-acetylphenyl)-4-oxo-1H-quinoline-3-carboxamide

- N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide

-

- インチ: 1S/C18H14N2O3/c1-11(21)12-5-4-6-13(9-12)20-18(23)15-10-19-16-8-3-2-7-14(16)17(15)22/h2-10H,1H3,(H,19,22)(H,20,23)

- InChIKey: OBHPUXOLIHBTQT-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=CC=C2)C(=O)C(C(NC2=CC=CC(C(C)=O)=C2)=O)=C1

N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3350-0803-1mg |

N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide |

946340-07-4 | 90%+ | 1mg |

$54.0 | 2023-04-26 | |

| Life Chemicals | F3350-0803-20mg |

N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide |

946340-07-4 | 90%+ | 20mg |

$99.0 | 2023-04-26 | |

| Life Chemicals | F3350-0803-2mg |

N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide |

946340-07-4 | 90%+ | 2mg |

$59.0 | 2023-04-26 | |

| Life Chemicals | F3350-0803-40mg |

N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide |

946340-07-4 | 90%+ | 40mg |

$140.0 | 2023-04-26 | |

| Life Chemicals | F3350-0803-15mg |

N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide |

946340-07-4 | 90%+ | 15mg |

$89.0 | 2023-04-26 | |

| Life Chemicals | F3350-0803-25mg |

N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide |

946340-07-4 | 90%+ | 25mg |

$109.0 | 2023-04-26 | |

| Life Chemicals | F3350-0803-50mg |

N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide |

946340-07-4 | 90%+ | 50mg |

$160.0 | 2023-04-26 | |

| Life Chemicals | F3350-0803-5mg |

N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide |

946340-07-4 | 90%+ | 5mg |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3350-0803-10mg |

N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide |

946340-07-4 | 90%+ | 10mg |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3350-0803-2μmol |

N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide |

946340-07-4 | 90%+ | 2μl |

$57.0 | 2023-04-26 |

N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

946340-07-4 (N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide) 関連製品

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量